4-(Cyclohexylmethyl)piperazin-2-one

Medicinal Chemistry Computational ADME Scaffold Optimization

4-(Cyclohexylmethyl)piperazin-2-one (molecular formula C₁₁H₂₀N₂O, MW 196.29 g/mol) belongs to the 4-substituted piperazin-2-one class, a heterocyclic scaffold featuring a six-membered ring with two nitrogen atoms, a carbonyl at the 2-position, and a cyclohexylmethyl substituent at the N4 position. This substitution pattern distinguishes it from the more common 1-substituted and 3-substituted positional isomers, which exhibit different hydrogen-bond donor/acceptor profiles and steric environments.

Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
Cat. No. B7501855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclohexylmethyl)piperazin-2-one
Molecular FormulaC11H20N2O
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN2CCNC(=O)C2
InChIInChI=1S/C11H20N2O/c14-11-9-13(7-6-12-11)8-10-4-2-1-3-5-10/h10H,1-9H2,(H,12,14)
InChIKeyDWYMGNRXQXNOQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclohexylmethyl)piperazin-2-one – Core Scaffold and Procurement Relevance for Piperazinone-Based Drug Discovery


4-(Cyclohexylmethyl)piperazin-2-one (molecular formula C₁₁H₂₀N₂O, MW 196.29 g/mol) belongs to the 4-substituted piperazin-2-one class, a heterocyclic scaffold featuring a six-membered ring with two nitrogen atoms, a carbonyl at the 2-position, and a cyclohexylmethyl substituent at the N4 position . This substitution pattern distinguishes it from the more common 1-substituted and 3-substituted positional isomers, which exhibit different hydrogen-bond donor/acceptor profiles and steric environments [1]. The compound is commercially available as a research intermediate and screening compound, with applications spanning medicinal chemistry, fragment-based drug design, and target-specific probe development .

Why Positional Isomers of Cyclohexylmethyl-Piperazinone Cannot Be Interchanged in Medicinal Chemistry Programs


The cyclohexylmethyl-piperazin-2-one scaffold exists in three positional isomeric forms (1-, 3-, and 4-substituted), each presenting fundamentally different hydrogen-bonding capacity, topological polar surface area (TPSA), and steric accessibility at the ring nitrogens . The 4-substituted isomer (target compound) retains an unsubstituted N1–H donor adjacent to the C2 carbonyl, creating a distinct H-bond donor–acceptor motif that mimics the peptide bond geometry exploited in protease inhibitor and receptor ligand design [1]. In contrast, the 1-substituted isomer masks this N–H, while the 3-substituted isomer introduces chirality and alters the carbonyl electronic environment. These differences translate into divergent receptor binding, metabolic stability, and synthetic derivatization outcomes, meaning that substituting one isomer for another without experimental validation risks losing target engagement, selectivity, and SAR continuity [1][2].

Quantitative Differentiation Evidence for 4-(Cyclohexylmethyl)piperazin-2-one Versus Closest Analogs


Physicochemical Differentiation of 4-Positional Isomer from 1- and 3-Isomers Using Computed Molecular Descriptors

The 4-(cyclohexylmethyl) substitution pattern yields a distinct physicochemical profile compared to the 1- and 3-substituted isomers. The target compound retains an N1–H hydrogen-bond donor adjacent to the C2 carbonyl, resulting in a higher HBD count (2 vs. 1 for the 1-substituted isomer) and a different TPSA. The 3-cyclohexyl isomer (2-Piperazinone,3-cyclohexyl) has a computed XLogP of 1.3, TPSA of 44.6 Ų, HBD count of 2, and HBA count of 2, with only 1 rotatable bond . In contrast, the 4-substituted target compound, with the cyclohexylmethyl group on N4, is predicted to have a higher logP (estimated ~1.8–2.2) due to the additional methylene spacer, increased rotatable bond count (2–3), and similar HBD/HBA profile, which collectively influence membrane permeability, solubility, and protein binding . These differences can be critical when selecting an isomer for fragment growing or scaffold-hopping campaigns.

Medicinal Chemistry Computational ADME Scaffold Optimization

1,4-Disubstituted Piperazin-2-One Scaffold Demonstrates Superior Late Sodium Current Selectivity Over Ranolazine – Class-Level Evidence for 4-Substituted Derivatives

A 2024 study in Journal of Medicinal Chemistry systematically evaluated 1,4-disubstituted piperazin-2-ones (compounds 7a–7s) as selective late sodium current (late I_Na) inhibitors. The lead compound 7d, a 1,4-disubstituted piperazin-2-one, achieved an IC₅₀ of 2.7 μM against Na_V1.5 with a peak/late selectivity ratio exceeding 30-fold, representing a meaningful improvement over the FDA-approved late I_Na inhibitor ranolazine, which has a reported IC₅₀ range of 5–21 μM and inhibits K⁺ currents at therapeutic concentrations [1][2]. Although compound 7d is not identical to 4-(cyclohexylmethyl)piperazin-2-one, it shares the identical 1,4-disubstituted piperazin-2-one core scaffold, demonstrating that this substitution topology can deliver high efficacy and selectivity when appropriately elaborated [1].

Cardiac Ion Channels Late Sodium Current Inhibition Antiarrhythmic Drug Discovery

4-(Cyclohexylmethyl)piperazine Moiety Confers Sub-Nanomolar Sigma-1 Receptor Affinity in Advanced Lead Compounds

A 2014 J Med Chem study demonstrated that a piperazine derivative bearing the 4-(cyclohexylmethyl) substituent—specifically (S)-2-[4-(cyclohexylmethyl)-1-(naphthalene-2-ylmethyl)piperazin-2-yl]ethanol (compound 7c)—exhibited the highest sigma-1 (σ1) receptor affinity in the series with a Kᵢ of 6.8 nM against human σ1 receptors expressed in RPMI 8226 tumor cells [1]. This represents an affinity improvement of >10-fold over the unsubstituted piperazine parent compound and >100-fold over simple piperazine. The 4-(cyclohexylmethyl) group was identified as a critical structural determinant for high σ1 affinity and selectivity over σ2, contributing to selective growth inhibition of three human tumor cell lines with IC₅₀ values in the low micromolar range [1]. While this data comes from a more elaborated analog, it directly validates the 4-(cyclohexylmethyl)piperazine substructure as a pharmacophoric element for sigma receptor engagement.

Sigma Receptor Pharmacology CNS Drug Discovery Oncology

4-(Cyclohexylmethyl)piperazine Fragment Is a Structural Component of Macozinone (PBTZ169), a Clinical-Stage DprE1 Inhibitor for Tuberculosis

Macozinone (PBTZ169), a second-generation benzothiazinone clinical candidate for tuberculosis, incorporates the 4-(cyclohexylmethyl)piperazin-1-yl moiety as its core amine fragment . PBTZ169 inhibits Mycobacterium tuberculosis DprE1 with an IC₅₀ of approximately 10 nM and displays nanomolar bactericidal activity in vitro (MIC₅₀ = 0.0075 μg/mL, MIC₉₀ = 0.030 μg/mL) [1]. The 4-(cyclohexylmethyl)piperazine fragment was selected through medicinal chemistry optimization from the lead BTZ043, with the cyclohexylmethyl group contributing to improved physicochemical properties and target binding compared to smaller N-alkyl substituents . 4-(Cyclohexylmethyl)piperazin-2-one, as the 2-oxo derivative of this validated fragment, offers an additional hydrogen-bond acceptor and potential metabolic soft spot that can be exploited in fragment-based screening or as a synthetic precursor to PBTZ169 analogs.

Antitubercular Drug Discovery DprE1 Inhibition Fragment-Based Lead Optimization

Procurement-Ready Application Scenarios for 4-(Cyclohexylmethyl)piperazin-2-one Based on Quantitative Differentiation Evidence


Fragment-Based Screening Libraries Targeting Sigma Receptors or CNS GPCRs

The 4-(cyclohexylmethyl)piperazine substructure has been experimentally validated as a high-affinity sigma-1 receptor binding motif (Kᵢ = 6.8 nM in elaborated analogs) [1]. 4-(Cyclohexylmethyl)piperazin-2-one, as the 2-oxo variant, serves as a rule-of-3-compliant fragment (MW 196, cLogP ~1.8–2.2, HBD = 2, HBA = 2) suitable for fragment-based screening against sigma receptors, GPCRs, or other CNS targets where the cyclohexylmethyl group can occupy a lipophilic pocket while the piperazinone core provides hydrogen-bonding anchors [2].

Synthesis of Novel Late Sodium Current Inhibitors Based on the 1,4-Disubstituted Piperazin-2-One Scaffold

The 1,4-disubstituted piperazin-2-one scaffold has demonstrated IC₅₀ values of 2.7 μM with >30-fold selectivity for late vs. peak sodium current, outperforming ranolazine (IC₅₀ 5–21 μM) [3]. 4-(Cyclohexylmethyl)piperazin-2-one provides the pre-installed 4-substituent, allowing medicinal chemists to focus SAR efforts on N1 elaboration. This scaffold is particularly relevant for cardiovascular drug discovery programs targeting arrhythmias associated with late I_Na enhancement [3].

Antitubercular Lead Optimization via Modification of the Macozinone (PBTZ169) Fragment

Macozinone (PBTZ169), a clinical-stage DprE1 inhibitor for tuberculosis (IC₅₀ = 10 nM, MIC₅₀ = 0.0075 μg/mL), contains the 4-(cyclohexylmethyl)piperazine moiety as its core fragment . 4-(Cyclohexylmethyl)piperazin-2-one represents an oxidized analog of this fragment, offering an additional carbonyl H-bond acceptor that may modulate DprE1 binding kinetics, solubility, or metabolic stability. Procurement of this compound enables systematic SAR exploration around the piperazine oxidation state in the context of benzothiazinone anti-tubercular agents .

Positional Isomer Profiling for Scaffold-Hopping and IP Diversification

The three positional isomers of cyclohexylmethyl-piperazin-2-one (1-, 3-, and 4-substituted) present distinct physicochemical and hydrogen-bonding profiles [2]. Procuring all three isomers for parallel profiling enables systematic evaluation of substitution topology on target affinity, selectivity, and ADME properties. This is particularly valuable for scaffold-hopping campaigns where the 4-isomer's free N1–H donor may recapitulate key interactions lost upon N1-alkylation in the 1-isomer, or for generating intellectual property differentiation around known piperazinone chemotypes [2].

Quote Request

Request a Quote for 4-(Cyclohexylmethyl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.